

Unraveling the Dual Inhibitory Power of cis-KIN-8194: A Technical Guide

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Compound of Interest		
Compound Name:	cis-KIN-8194	
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BOSTON, MA – A comprehensive analysis of **cis-KIN-8194**, a novel small molecule inhibitor, reveals its potent dual inhibitory function against two key kinases implicated in B-cell malignancies: Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this promising therapeutic agent. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings surrounding **cis-KIN-8194**.

Core Mechanism of Action

cis-KIN-8194 is an orally active dual inhibitor that demonstrates high potency against both HCK and BTK.[1] Its mechanism is particularly relevant in the context of cancers driven by activating mutations in the MYD88 gene, which are prevalent in various B-cell lymphomas such as Waldenström macroglobulinemia and activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[2][3] In these malignancies, mutated MYD88 upregulates HCK, which in turn activates BTK, leading to the activation of pro-survival signaling pathways.[2][3]

The dual inhibition by **cis-KIN-8194** is crucial for overcoming resistance to single-target BTK inhibitors like ibrutinib.[2] Resistance can emerge through mutations in BTK at the cysteine 481 residue (BTKCys481Ser), which is a common mechanism in patients who relapse on ibrutinib therapy.[2][3] By targeting both HCK and BTK, **cis-KIN-8194** can effectively shut down the



oncogenic signaling cascade, even in the presence of BTK mutations that confer resistance to other inhibitors.[2]

Quantitative Inhibitory Data

The potency of **cis-KIN-8194** has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Target Kinase	IC50 (nM)	Assay Type	Reference
HCK	<0.495	Biochemical	[2]
втк	0.915	Biochemical	[1][2]
Ibrutinib (HCK)	49	Biochemical	[2]
Ibrutinib (BTK)	0.614	Biochemical	[2]

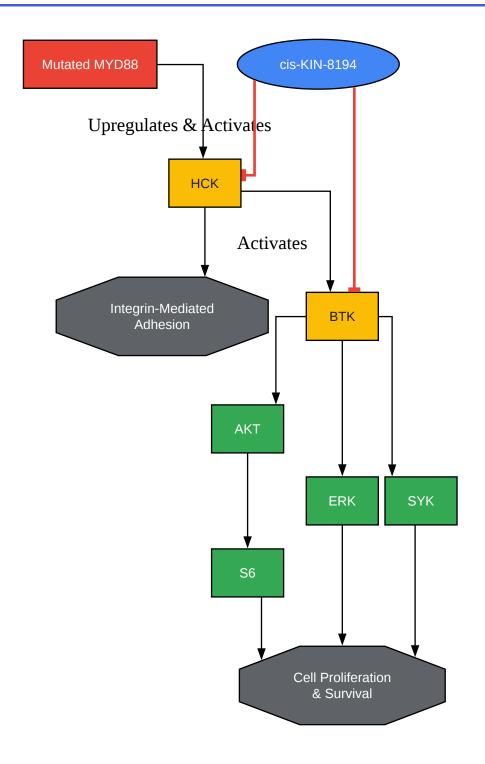


Cell Line	Condition	Effect of cis- KIN-8194	Concentratio n	Time	Reference
Maver-1, JeKo-1, Mino, Rec-1, Granta-519 (MCL cell lines)	Proliferation	Inhibition of growth	0-1 μΜ	7 days	[1]
Maver-1, Granta-519	AKT-S6 Signaling	Inhibition	100 nM	6 h	[1]
JeKo-1, Granta-519	Adhesion to fibronectin/str omal cells	Inhibition	0-1 μΜ	30 min	[1]
TMD-8 (ABC DLBCL xenograft)	pHCK and pBTK levels	Dose- dependent blocking	12.5-50 mg/kg (p.o.)	Single dose	[1]
TMD-8 (ABC DLBCL xenograft)	Tumor Growth	Inhibition	50 mg/kg (p.o., daily)	6 weeks	[1]

Signaling Pathways and Experimental Workflows

The dual inhibitory action of **cis-KIN-8194** has a significant impact on downstream signaling pathways that are critical for the survival and proliferation of malignant B-cells.



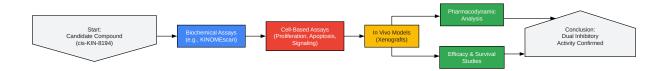


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Figure 1: cis-KIN-8194 Signaling Pathway Inhibition.

The experimental validation of **cis-KIN-8194**'s activity involves a series of in vitro and in vivo studies. A typical workflow for assessing its efficacy is depicted below.





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Figure 2: Experimental Workflow for cis-KIN-8194 Characterization.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize the dual inhibitory function of **cis-KIN-8194** is provided below.

Biochemical Kinase Assays

- Objective: To determine the in vitro inhibitory activity of cis-KIN-8194 against a panel of kinases.
- Methodology: Biochemical kinase assays were performed to calculate the IC50 values for HCK and BTK.[2] A KINOMEscan assay, which involves profiling the compound against a large panel of 468 kinases, was also utilized to assess the selectivity of cis-KIN-8194.[2][4] The assay measures the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.

Cellular Assays

- Objective: To evaluate the effect of cis-KIN-8194 on cell viability, proliferation, and signaling in relevant cancer cell lines.
- Cell Lines: MYD88-mutated lymphoma cell lines (e.g., BCWM.1, MWCL-1, TMD-8, HBL-1) and mantle cell lymphoma (MCL) cell lines (e.g., Maver-1, JeKo-1, Mino, Rec-1, Granta-519) were used.[1][2]
- Proliferation/Viability Assays: Cells were treated with varying concentrations of cis-KIN-8194
 for a specified period (e.g., 7 days). Cell viability was assessed using methods such as flow



cytometry with 7-AAD staining to quantify viable cells.[5]

- Western Blotting: To investigate the impact on downstream signaling, cells were treated with cis-KIN-8194 for a shorter duration (e.g., 1-6 hours).[2][5] Cell lysates were then subjected to western blot analysis to detect the phosphorylation status of key proteins such as HCK (pHCKTyr410), BTK (pBTKTyr223), AKT, and S6.[2][5]
- Adhesion Assays: The effect of cis-KIN-8194 on integrin-mediated adhesion was assessed
 by treating MCL cells with the compound and then allowing them to adhere to plates coated
 with fibronectin or to a layer of stromal cells.[1][5] The number of adherent cells was then
 quantified.

In Vivo Xenograft Models

- Objective: To evaluate the in vivo efficacy and pharmacodynamics of cis-KIN-8194.
- Animal Model: NOD-SCID mice were subcutaneously engrafted with MYD88-mutated human lymphoma cells, such as TMD-8 cells expressing either wild-type BTK (BTKWT) or ibrutinibresistant BTKCys481Ser.[2]
- Pharmacodynamic Studies: Following a single oral administration of cis-KIN-8194 at various doses, tumor cells were collected at different time points (e.g., 6 and 24 hours) to assess the in vivo inhibition of HCK and BTK phosphorylation via western blotting.[2]
- Efficacy Studies: Mice with established tumors were treated daily with oral doses of cis-KIN-8194. Tumor growth was monitored over time, and survival benefit was compared to vehicle-treated or ibrutinib-treated control groups.[2][3]

Conclusion

cis-KIN-8194 has emerged as a highly potent dual inhibitor of HCK and BTK. Its ability to target both kinases provides a strategic advantage, particularly in overcoming resistance to single-agent BTK inhibitors in MYD88-mutated B-cell malignancies. The comprehensive preclinical data, including potent in vitro and in vivo activity, support the continued development of **cis-KIN-8194** as a promising therapeutic agent for patients with these challenging cancers. [2][3][6]



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